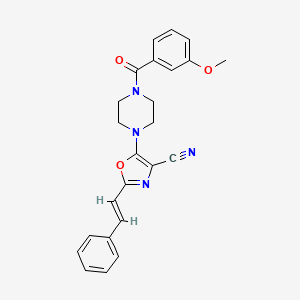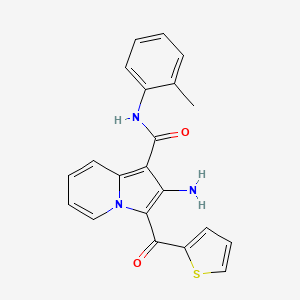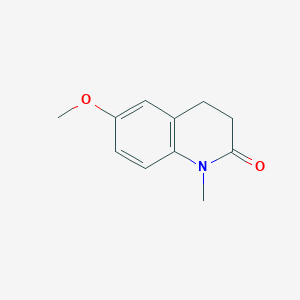
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that is widely used in scientific research for its unique chemical properties. This compound has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as protein kinases and phosphatases. It is believed that this inhibition leads to the disruption of cellular signaling pathways, which can ultimately result in cell death.
Biochemical and Physiological Effects:
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. In terms of physiological effects, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for medicinal chemists and material scientists. Additionally, its fluorescent properties make it useful for the detection of metal ions in biological systems. However, one limitation of using 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Orientations Futures
There are many potential future directions for research involving 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research could focus on the development of new fluorescent probes based on 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid for the detection of other metal ions in biological systems. Finally, studies could be conducted to investigate the potential use of this compound in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid involves the reaction of 2-amino-5-bromothiazole with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
2-bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKNPKSEFKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=C(N=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)


![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)


